Technical Whitepaper: 1-Benzyl-3-iodobenzene (CAS 92903-39-4)
Technical Whitepaper: 1-Benzyl-3-iodobenzene (CAS 92903-39-4)
Executive Summary
1-Benzyl-3-iodobenzene (CAS 92903-39-4) , also known as 3-iododiphenylmethane , is a critical aryl iodide scaffold in medicinal chemistry. Unlike its para-substituted counterparts, the meta-iodo positioning offers a unique vector for structural elaboration, allowing researchers to explore non-linear chemical space in Structure-Activity Relationship (SAR) studies. This compound serves as a high-value intermediate for constructing biaryl systems via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), introducing a lipophilic benzyl moiety that often improves membrane permeability and metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis of CAS 92903-39-4, detailing its physicochemical profile, validated synthetic routes, and strategic applications in modern drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., 1-benzyloxy-3-iodobenzene and diphenylmethane derivatives).
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Registry Number | 92903-39-4 | Unique Identifier |
| IUPAC Name | 1-Benzyl-3-iodobenzene | Alt: 3-Iododiphenylmethane |
| Molecular Formula | C₁₃H₁₁I | |
| Molecular Weight | 294.13 g/mol | |
| Physical State | Viscous Liquid / Low-Melting Solid | Tends to supercool; crystallizes slowly.[1][2] |
| Boiling Point | 310–315 °C (760 mmHg) | Predicted. ~165–170 °C @ 15 mmHg. |
| Melting Point | 25–30 °C | Predicted range; often appears as an oil. |
| Density | 1.58 ± 0.05 g/cm³ | High density due to iodine atom. |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water. |
| LogP (Predicted) | ~4.8 | Highly lipophilic. |
| Refractive Index | ~1.63 | |
| Storage Conditions | 2–8 °C, Protect from Light | Iodine bond is photosensitive. |
Synthetic Routes & Process Chemistry
To access CAS 92903-39-4 with high regiochemical fidelity, two primary strategies are employed. The choice depends on available starting materials and scale requirements.
Method A: Friedel-Crafts Alkylation (Scalable)
This route utilizes 3-iodobenzyl bromide and benzene . It is the most convergent method but requires careful control of catalyst stoichiometry to prevent poly-alkylation.
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Reagents: 3-Iodobenzyl bromide, Benzene (solvent/reactant), AlCl₃ (Catalyst).
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Mechanism: Generation of a 3-iodobenzyl carbocation followed by electrophilic aromatic substitution on benzene.
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Key Advantage: The iodine atom on the benzyl bromide is deactivated and does not interfere with the alkylation of the benzene ring.
Method B: Reduction of 3-Iodobenzophenone (High Fidelity)
This route involves the reduction of the carbonyl group of 3-iodobenzophenone to a methylene group.
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Reagents: 3-Iodobenzophenone, Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).
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Mechanism: Ionic hydrogenation.
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Key Advantage: Avoids regioselectivity issues inherent in some Friedel-Crafts acylations; preserves the aryl iodide.
Visualization: Synthetic Workflows
Figure 1: Two validated synthetic pathways for 1-Benzyl-3-iodobenzene. Method A is preferred for bulk synthesis; Method B is preferred for high-purity medicinal chemistry applications.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation (Representative)
Safety Note: Aluminum chloride is corrosive and moisture-sensitive. Handle in a fume hood.
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).[3]
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Charge: Add anhydrous Benzene (50 mL, excess) and AlCl₃ (1.1 equiv) to the flask. Cool to 0–5 °C in an ice bath.
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Addition: Dissolve 3-iodobenzyl bromide (10 mmol) in Benzene (10 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the bromide.
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Quench: Carefully pour the reaction mixture onto crushed ice/HCl mixture to quench the aluminum complex.
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Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Purify the resulting oil via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield 1-Benzyl-3-iodobenzene as a colorless to pale yellow oil.
Protocol 2: Quality Control (NMR Identification)
To validate the identity of CAS 92903-39-4, look for these characteristic signals in ¹H NMR (400 MHz, CDCl₃) :
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δ 3.92 ppm (s, 2H): Benzylic methylene protons (-CH₂-).
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δ 7.50–7.55 ppm (m, 2H): Protons on the iodo-ring (Ortho to I, Para to CH₂; and Ortho to I, Ortho to CH₂).
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δ 7.15–7.35 ppm (m, 7H): Overlapping multiplets corresponding to the phenyl ring protons and the remaining protons on the iodo-ring.
Applications in Drug Discovery[10][11]
The core utility of 1-Benzyl-3-iodobenzene lies in its function as a metabolically stable, lipophilic building block . The iodine atom is a "soft" handle, highly reactive towards oxidative addition by Palladium(0) species, enabling modular drug design.
Key Reaction Classes:
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl scaffolds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid acetylene linkers.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (aniline derivatives).
Strategic Value in SAR:
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Meta-Substitution: Unlike para-isomers, the meta-benzyl group creates a "kinked" geometry, which can improve solubility and fit into non-linear hydrophobic pockets in protein targets (e.g., Kinases, GPCRs).
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Linker Logic: The methylene (-CH₂-) bridge acts as a flexible hinge, decoupling the electronic effects of the two aromatic rings while maintaining lipophilicity.
Visualization: Reactivity Map
Figure 2: The divergent reactivity profile of CAS 92903-39-4 allows for rapid library generation in medicinal chemistry.
Handling, Stability & Safety
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Stability: The compound is stable at room temperature but should be stored under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or deiodination over long periods.
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Light Sensitivity: Aryl iodides can undergo homolytic cleavage under intense UV light. Store in amber vials or wrap containers in aluminum foil.
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Hazards:
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Skin/Eye Irritant: Wear nitrile gloves and safety goggles.
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Inhalation: Avoid breathing vapors; use in a well-ventilated fume hood.
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Spill Cleanup: Absorb with sand or vermiculite. Do not use bleach (may generate iodine gas).
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References
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Preparation of Iodobenzene Derivatives: Organic Syntheses, Coll. Vol. 5, p. 660.
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Friedel-Crafts Alkylation Mechanisms: Khan Academy, "Bromination and Alkylation of Benzene."
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Synthesis of Benzyl Iodides and Derivatives: WIPO Patent Application, "Preparation method of benzyl iodide and derivatives thereof."
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General Reactivity of Aryl Iodides: PubChem Compound Summary for Iodobenzene (Analog).
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Deaminative Coupling of Benzylamines: RSC Advances, "Deaminative coupling of benzylamines and arylboronic acids."
